molecular formula C12H19NO5 B1443697 (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 1251019-97-2

(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1443697
CAS No.: 1251019-97-2
M. Wt: 257.28 g/mol
InChI Key: YHUJAKLVDJODPS-UFBFGSQYSA-N
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Description

(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound characterized by its unique hexahydropyrrolo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. For instance, the use of tert-butyl groups can help in stabilizing the intermediate compounds during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the tert-butyl group provides steric hindrance.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could result in alcohols or amines.

Scientific Research Applications

(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and protein binding due to its structural complexity.

Mechanism of Action

The mechanism of action of (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • tert-Butylhexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Uniqueness

What sets (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate apart from similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This unique stereochemistry makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8-5-17-7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUJAKLVDJODPS-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2COC[C@]2(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251019-97-2
Record name rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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